molecular formula C9H10FN B2551210 3-fluoro-2,3-dihydro-1H-inden-1-amine CAS No. 1432680-64-2

3-fluoro-2,3-dihydro-1H-inden-1-amine

Cat. No.: B2551210
CAS No.: 1432680-64-2
M. Wt: 151.184
InChI Key: GPDPGXZINRVZAJ-UHFFFAOYSA-N
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Description

3-Fluoro-2,3-dihydro-1H-inden-1-amine is a bicyclic secondary amine featuring a fluorine substituent at the 3-position of the indane scaffold. Its molecular formula is C₉H₁₀FN, with a molecular weight of 151.18 g/mol (calculated from and ). The fluorine atom introduces electronegativity and steric effects, influencing the compound’s reactivity, solubility, and biological interactions.

The compound’s synthesis typically involves reductive amination or nucleophilic substitution, as inferred from analogous routes for related dihydroindenamines (e.g., NaBH(OAc)₃-mediated reactions in ). Its structural rigidity and amine functionality make it a versatile intermediate in drug discovery, particularly for central nervous system (CNS) therapeutics and enzyme inhibitors .

Properties

IUPAC Name

3-fluoro-2,3-dihydro-1H-inden-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10FN/c10-8-5-9(11)7-4-2-1-3-6(7)8/h1-4,8-9H,5,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPDPGXZINRVZAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C2=CC=CC=C2C1F)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10FN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-fluoro-2,3-dihydro-1H-inden-1-amine typically involves the fluorination of an indene precursor. One common method is the electrophilic fluorination of 2,3-dihydro-1H-inden-1-amine using a fluorinating agent such as Selectfluor. The reaction is usually carried out in an organic solvent like acetonitrile at room temperature .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

3-fluoro-2,3-dihydro-1H-inden-1-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert it into more saturated amines.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles like amines or thiols can be used to replace the fluorine atom under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield 3-fluoro-2,3-dihydro-1H-inden-1-one, while reduction could produce this compound derivatives with different degrees of saturation.

Scientific Research Applications

3-fluoro-2,3-dihydro-1H-inden-1-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-fluoro-2,3-dihydro-1H-inden-1-amine involves its interaction with molecular targets such as enzymes or receptors. The fluorine atom can enhance the compound’s binding affinity and selectivity by forming strong hydrogen bonds or dipole interactions. This can lead to the modulation of specific biological pathways, making it a valuable tool in drug discovery and development .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key dihydroindenamine derivatives and their distinguishing features:

Compound Name Molecular Formula Substituent(s) Key Properties/Applications Reference Evidence
3-Fluoro-2,3-dihydro-1H-inden-1-amine C₉H₁₀FN 3-F CNS drug intermediate; potential MAO/ChE modulation
5-Fluoro-N-methyl-2,3-dihydro-1H-inden-1-amine C₁₀H₁₂FN 5-F, N-methyl Enhanced lipophilicity; studied in antioxidant assays
3,3-Difluoro-2,3-dihydro-1H-inden-1-amine C₉H₉F₂N 3,3-diF Increased steric bulk; impacts receptor binding
Ladostigil fragment (N-(prop-2-yn-1-yl)-2,3-dihydro-1H-inden-1-amine) C₁₂H₁₃N Propargyl group Dual MAO-A/B and cholinesterase inhibition
5,6-Difluoro-2,3-dihydro-1H-inden-1-amine (R-isomer) C₉H₈F₂N 5,6-diF Stereospecific activity in preclinical models
2,3-Dihydro-1H-inden-1-amine (parent compound) C₉H₁₁N None Antioxidant/anticancer scaffold (IC₅₀ = 12–45 μM)

Pharmacological and Biochemical Insights

  • Fluorine Position Matters: The 3-fluoro derivative exhibits distinct electronic effects compared to 5- or 6-fluoro isomers. For instance, 5-fluoro-N-methyl-2,3-dihydro-1H-inden-1-amine () showed altered antioxidant activity (IC₅₀ ~18 μM in DPPH assays) compared to non-fluorinated parent compounds (IC₅₀ ~25 μM) .
  • Stereochemistry : Enantiomers like (R)-5,6-difluoro-2,3-dihydro-1H-inden-1-amine () demonstrate higher receptor affinity than racemic mixtures, emphasizing the role of chirality in drug design .
  • Functional Group Additions : Propargyl-substituted derivatives (e.g., ladostigil fragment in ) exhibit dual enzyme inhibition (MAO and cholinesterase), whereas urea/thiourea derivatives () enhance antioxidant potency via hydrogen-bonding interactions .

Biological Activity

3-Fluoro-2,3-dihydro-1H-inden-1-amine is a fluorinated derivative of indanamine, a compound class known for various biological activities. The introduction of a fluorine atom at the 3-position significantly alters the compound's chemical properties, enhancing its potential as a pharmaceutical agent. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological applications, and comparative analysis with related compounds.

The biological activity of this compound can be attributed to its interaction with various biological targets. Fluorination often increases lipophilicity and metabolic stability, which can enhance binding affinity to receptors or enzymes. The compound is particularly noted for its potential role as a ligand in receptor binding studies and its applications in neurology and oncology.

Key Mechanisms

  • Receptor Binding : The fluorine atom enhances the compound's binding affinity to specific receptors, potentially influencing cellular signaling pathways.
  • Enzyme Inhibition : Similar compounds have shown inhibitory effects on enzymes such as monoamine oxidase (MAO), which may extend to 3-fluoro derivatives.

Biological Activities

Research indicates that this compound exhibits a broad spectrum of biological activities:

Antimicrobial Activity

Indole derivatives, including fluorinated variants like this compound, have been associated with antimicrobial properties. Studies show that these compounds can inhibit the growth of various bacterial strains and fungi.

Microbial Strain Minimum Inhibitory Concentration (MIC)
E. coli0.0048 mg/mL
S. aureus5.64 to 77.38 µM
C. albicans16.69 to 78.23 µM

Anticancer Activity

Fluorinated indole derivatives have been studied for their anticancer potential. The presence of fluorine may enhance the selectivity and potency against cancer cell lines.

Neuroprotective Effects

Compounds similar to this compound have shown promise in neuroprotection by inhibiting MAO-B activity, which is crucial in managing neurodegenerative diseases.

Comparative Analysis with Related Compounds

A comparison of this compound with other halogenated indanamines reveals significant differences in biological activity:

Compound Fluorine Position Biological Activity
2,3-Dihydro-1H-inden-1-amineNoneLower activity
5-Fluoro-2,3-dihydro-1H-inden-1-amines5Anticancer and antimicrobial
7-Fluoro derivatives7Varying receptor affinities

The presence and position of fluorine atoms significantly influence the pharmacokinetic properties and biological activities of these compounds.

Case Studies

Recent studies have highlighted the efficacy of indole derivatives in various therapeutic areas:

  • Study on MAO-B Inhibition :
    • Objective : Evaluate the inhibitory effect of various fluorinated indole derivatives on MAO-B.
    • Findings : Compounds exhibited IC50 values ranging from 21 nM to 35 nM, indicating strong inhibitory activity comparable to established drugs.
  • Antimicrobial Efficacy Study :
    • Objective : Assess the antimicrobial properties against Gram-positive and Gram-negative bacteria.
    • Results : The tested compounds demonstrated MIC values that suggest significant antimicrobial potential.

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